2-Hydroxy-1,4-benzoquinone

Vue d'ensemble

Description

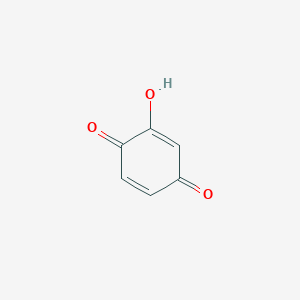

2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the molecular formula C₆H₄O₃. It is formally derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group. This compound is one of the simplest hydroxyquinones and is known for its unique chemical properties and reactivity .

Applications De Recherche Scientifique

Chemistry

- Synthesis Precursor : 2-Hydroxy-1,4-benzoquinone serves as a precursor in the synthesis of various organic compounds and dyes. Its ability to undergo redox reactions makes it valuable for creating more complex chemical structures.

- Coordination Chemistry : The compound's unique structure allows it to form complexes with metal ions, which can be used in developing magnetic materials and understanding photophysical properties .

Biology

- Metabolic Role : It plays a crucial role in the metabolism of phenolic compounds. Specifically, it is involved in the enzymatic conversion of 1,2,4-benzenetriol to 1,4-benzoquinone through redox reactions mediated by enzymes like 1,2,4-benzenetriol dehydrogenase.

- Antioxidant Activity : As a quinone, it exhibits antioxidant properties that can protect cells from oxidative stress. This activity is essential for maintaining cellular health and preventing damage from reactive oxygen species.

Medicine

- Antitumor Activity : Research indicates that this compound has potential antitumor effects. It has been shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics .

Industry

- Natural Dyes and Pigments : Due to its vibrant color properties, this compound is utilized in producing natural dyes and pigments for textiles and other materials.

- Polymer Stabilization : It acts as a polymerization inhibitor in the production of resins and vinyl monomers, helping to stabilize these materials during processing .

Case Study 1: Antitumor Activity

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. One study demonstrated that treatment with this compound led to increased DNA cleavage mediated by topoisomerase IIalpha, suggesting a mechanism for its antitumor effects .

Case Study 2: Antimicrobial Effects

A study on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its effectiveness .

Mécanisme D'action

Target of Action

The primary targets of 2-Hydroxy-1,4-benzoquinone are enzymes involved in redox reactions. Specifically, it interacts with enzymes such as 1,2,4-benzenetriol dehydrogenase and hydroxybenzoquinone reductase . These enzymes play a crucial role in the metabolism of phenols .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to this compound . Conversely, the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction . The compound also interacts with the enzyme this compound-2-reductase, which converts it to 1,4-benzoquinone .

Biochemical Pathways

The compound is involved in the metabolism of phenols, such as 1,2,4-benzenetriol . It is formed by the reaction of 1,4-benzoquinone with hydrogen peroxide . The compound tends to dimerize spontaneously by peroxo bridges .

Result of Action

The result of the action of this compound is the conversion of 1,2,4-benzenetriol to 1,4-benzoquinone via a series of redox reactions . This plays a significant role in the metabolism of phenols .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the pH of the environment. For instance, the presence of hydrogen peroxide can lead to the formation of this compound from 1,4-benzoquinone . .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-1,4-benzoquinone plays a significant role in biochemical reactions. It is a byproduct of the metabolism of phenols, such as 1,2,4-benzenetriol . The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to this compound, and the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction .

Cellular Effects

The cellular effects of this compound are diverse. As a quinone, it has antioxidant activity, which can improve general health conditions . It can also have toxicological effects through its presence as photoproducts from air pollutants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . The enzyme this compound-2-reductase converts it to 1,4-benzoquinone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it tends to dimerize spontaneously by peroxo bridges .

Metabolic Pathways

This compound is involved in the metabolism of phenols . The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to this compound, and the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1,4-benzoquinone can be synthesized through the oxidation of 1,4-benzoquinone using hydrogen peroxide. The reaction typically involves the use of an acidic catalyst to facilitate the oxidation process . Another method involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst, followed by hydrolysis to yield the hydroxyquinone .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form 1,4-benzoquinone and reduced back to hydroquinone . It also reacts with nucleophiles such as secondary amines and thiols to form corresponding derivatives .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of an acidic catalyst.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Secondary amines or thiols under mild conditions.

Major Products:

Oxidation: 1,4-Benzoquinone.

Reduction: Hydroquinone.

Substitution: 2,5-Diamino compounds and 2,5-dithioether derivatives.

Comparaison Avec Des Composés Similaires

1,4-Benzoquinone: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.

2,5-Dihydroxy-1,4-benzoquinone: Contains an additional hydroxyl group, leading to different reactivity patterns.

2-Hydroxy-9,10-anthraquinone: A larger quinone with different biological activities.

Uniqueness: 2-Hydroxy-1,4-benzoquinone is unique due to its simple structure and the presence of a single hydroxyl group, which significantly influences its chemical reactivity and biological interactions. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Activité Biologique

2-Hydroxy-1,4-benzoquinone (also known as this compound or HOQ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimalarial, antioxidant, antibacterial, antitumor, and other pharmacological activities.

This compound is derived from the photolysis of 1,4-benzoquinone in aqueous solutions. This process generates equal amounts of this compound and hydroquinone . The compound can also be synthesized through various chemical modifications of benzoquinones to enhance its biological efficacy.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound and its derivatives. A series of derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, with IC50 values ranging from 0.77 to 4.05 µg/mL. Notably, a derivative with a butylaminomethyl group exhibited the strongest activity (IC50 = 0.77 µg/mL) . The structure-activity relationship indicates that the presence of aliphatic amino groups significantly enhances antimalarial efficacy.

Antioxidant Properties

The antioxidant activity of this compound has been documented in various studies. It acts by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in several diseases including cancer and neurodegenerative disorders.

Antibacterial and Antifungal Activities

This compound exhibits notable antibacterial activity against various bacterial strains. It has been shown to inhibit the growth of Bacillus subtilis and other pathogenic bacteria . Additionally, its antifungal properties have been demonstrated against fungi such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.

Antitumor Activity

The compound has garnered attention for its antitumor effects. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of ROS and modulation of signaling pathways associated with cell survival and death . Its cytotoxic effects have been observed in different cancer cell lines, showcasing its potential as an anticancer agent.

Summary of Biological Activities

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- Antimalarial Study : A study synthesized various derivatives showing that structural modifications significantly affected their biological activity against Plasmodium falciparum. The research concluded that specific functional groups enhance the antimalarial properties of these compounds .

- Antioxidant Research : Investigations into the antioxidant capacity demonstrated that this compound effectively reduces oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .

- Cytotoxicity Assessment : A study on the cytotoxic effects revealed that this compound induces cell death in several cancer cell lines through ROS-mediated pathways .

Propriétés

IUPAC Name |

2-hydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLIMIJPIZGPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179468 | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-72-8 | |

| Record name | Hydroxyquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Hydroxy-1,4-benzoquinone has the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol.

A: Yes, this compound exhibits characteristic resonance Raman (RR) spectral features. Its principal in-phase C=O symmetric stretching mode appears at 1666 cm-1 in the deprotonated state in aqueous solution. This mode undergoes a downshift of approximately 25 cm-1 upon 18O substitution of one of the carbonyl oxygens. []

A: this compound is a product of the oxidative degradation of various aromatic compounds by microorganisms. For example, Azoarcus anaerobius, a denitrifying bacterium, degrades resorcinol (1,3-dihydroxybenzene) through a pathway where this compound is formed as an intermediate. [] This compound is formed by the dehydrogenation of hydroxyhydroquinone (1,2,4-benzenetriol), which itself is formed by the hydroxylation of resorcinol. []

A: Yes, this compound can be further degraded by microorganisms. For instance, Azoarcus anaerobius can degrade it to acetic and malic acids. [] Another bacterium, Rhodococcus sp. BPG-8, employs a NAD(P)H dependent reductase to convert this compound back to 1,2,4-trihydroxybenzene. []

A: this compound is a photoproduct of 1,4-benzoquinone in water, formed in equal amounts with hydroquinone. [] This photohydroxylation process can occur through both free-radical and non-radical pathways depending on the 1,4-benzoquinone concentration. []

A: Yes, derivatives of this compound, specifically 5-tert-butyl-2-hydroxy-1,4-benzoquinone, have been investigated as catalysts for aerobic oxidation reactions. One notable example is its use in the conversion of benzylic primary amines to imines. []

A: this compound serves as a valuable building block in organic synthesis. For instance, it readily undergoes regioselective [3+2] photoaddition reactions with various alkenes, providing a one-step synthesis of benzofuran-4,7-diones. [, ]

A: Yes, this compound derivatives have shown inhibitory activity against TPD (topaquinone)-dependent oxidases. [] Additionally, research suggests that 2-hydroxy-[1,4]benzoquinone moieties could be responsible for the chromophoric properties of aged bleached pulp samples. []

A: While specific data on the ecotoxicological effects of this compound may be limited, its presence as a degradation product of various aromatic compounds in biological systems suggests a potential role in natural detoxification pathways. []

A: The degradation of this compound is likely facilitated by microorganisms, as observed in the case of Rhodococcus sp. BPG-8, which uses an NAD(P)H dependent reductase for its conversion to 1,2,4-trihydroxybenzene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.